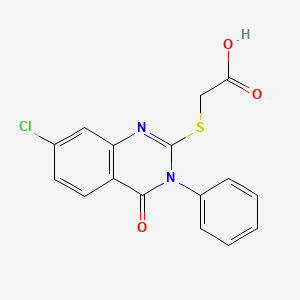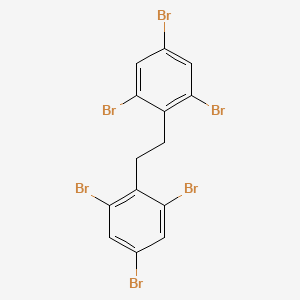
2,2',4,4',6,6'-Hexabromo-bibenzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,4’,6,6’-Hexabromo-bibenzyl is a brominated organic compound with the molecular formula C14H8Br6. It is known for its high bromine content, which makes it a valuable compound in various industrial applications, particularly as a flame retardant. The compound is characterized by the presence of six bromine atoms attached to a bibenzyl structure, which consists of two benzene rings connected by a single carbon-carbon bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl typically involves the bromination of bibenzyl. The reaction is carried out by treating bibenzyl with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective bromination at the desired positions on the benzene rings.
Industrial Production Methods
In industrial settings, the production of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same bromination reaction but is optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’,6,6’-Hexabromo-bibenzyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form lower brominated derivatives or completely debrominated products.
Oxidation Reactions: Oxidation can lead to the formation of brominated benzoic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents such as zinc in acetic acid or catalytic hydrogenation are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Reduction: Products range from partially debrominated compounds to completely debrominated bibenzyl.
Oxidation: Products include brominated benzoic acids and other oxidized aromatic compounds.
Scientific Research Applications
2,2’,4,4’,6,6’-Hexabromo-bibenzyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Widely used as a flame retardant in plastics, textiles, and coatings to inhibit or resist the spread of fire.
Mechanism of Action
The mechanism of action of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to interact with these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor functions, which can result in changes in cellular processes.
Comparison with Similar Compounds
2,2’,4,4’,6,6’-Hexabromo-bibenzyl can be compared with other brominated compounds such as:
2,2’,4,4’,6,6’-Hexabromobiphenyl: Similar in structure but with a biphenyl core instead of a bibenzyl core.
Decabromodiphenylethane: Another brominated flame retardant with a different structure and bromine content.
Tetrabromobisphenol A: A widely used brominated flame retardant with different applications and properties.
The uniqueness of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl lies in its specific bromination pattern and its applications in both scientific research and industry.
Properties
Molecular Formula |
C14H8Br6 |
|---|---|
Molecular Weight |
655.6 g/mol |
IUPAC Name |
1,3,5-tribromo-2-[2-(2,4,6-tribromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H8Br6/c15-7-3-11(17)9(12(18)4-7)1-2-10-13(19)5-8(16)6-14(10)20/h3-6H,1-2H2 |
InChI Key |
RATPVOKVZLTQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CCC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)

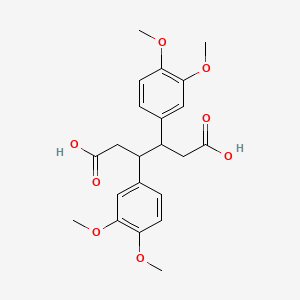

![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
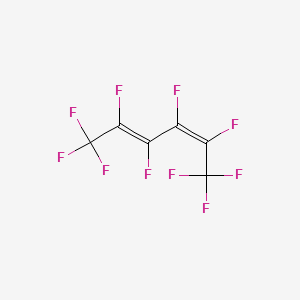
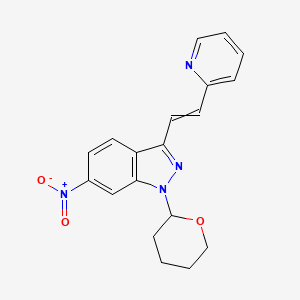

![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
